Abemaciclib Mesylate
Description
Overview of Cyclin-Dependent Kinase 4/6 (CDK4/6) Inhibition in Oncology
The cell cycle is a fundamental process that governs cell division and proliferation. It is tightly regulated by a series of checkpoints and molecular interactions to ensure genomic integrity. Cyclin-dependent kinases (CDKs) are a family of protein kinases that, when complexed with their regulatory partners called cyclins, drive the progression of the cell cycle. nih.govonclive.com
Specifically, the CDK4/6-cyclin D complex plays a pivotal role in the transition from the G1 phase (the first growth phase) to the S phase (the DNA synthesis phase) of the cell cycle. nih.govamegroups.org In many cancer cells, this pathway is dysregulated, leading to uncontrolled cell proliferation. onclive.com One of the key substrates of the CDK4/6-cyclin D complex is the retinoblastoma tumor suppressor protein (Rb). nih.govaacrjournals.org Phosphorylation of Rb by CDK4/6 leads to the release of the E2F transcription factor, which in turn activates the transcription of genes necessary for S-phase entry and DNA replication. aacrjournals.orgfrontiersin.org
CDK4/6 inhibitors, such as abemaciclib (B560072) mesylate, function by binding to the ATP-binding pocket of CDK4 and CDK6, preventing the phosphorylation of Rb. nih.gov This action maintains Rb in its active, hypophosphorylated state, where it remains bound to E2F, thereby blocking the G1-S phase transition and inducing cell cycle arrest. nih.govfrontiersin.org This targeted approach has become a cornerstone of therapy for certain cancers, particularly HR+ breast cancer, where the CDK4/6 pathway is often hyperactivated. nih.gov
Historical Context of Abemaciclib Mesylate Development as a Targeted Therapy
This compound, initially known as LY2835219, was discovered and developed by scientists at Eli Lilly and Company. nih.gov Its development was part of a broader effort in the early 21st century to create more selective and potent inhibitors of CDKs, moving away from earlier, less specific pan-CDK inhibitors that had limited success due to toxicity. nih.gov Preclinical studies revealed abemaciclib's distinct chemical structure and its high selectivity for CDK4 and CDK6. tandfonline.comdovepress.com
A significant milestone in its development was the observation of its single-agent activity in refractory HR+ breast cancer, a feature that distinguished it from other CDK4/6 inhibitors. nih.gov This led to its designation as a breakthrough therapy by the U.S. Food and Drug Administration (FDA) in October 2015 for patients with refractory HR-positive advanced or metastatic breast cancer. tandfonline.com
The clinical development of this compound progressed through a series of well-designed clinical trials, known as the MONARCH studies. These trials systematically evaluated its efficacy and safety both as a monotherapy and in combination with endocrine therapies. nih.gov
| Timeline of this compound Development |
| May 2014 |
| December 2014 |
| October 2015 |
| February 2017 |
| September 2017 |
Current Role of this compound in Cancer Therapy Research
The current research landscape for this compound is focused on expanding its therapeutic applications beyond its initial indications and understanding the mechanisms of resistance. A significant area of investigation is its use in early-stage breast cancer. The monarchE trial, a large Phase III study, demonstrated that adding abemaciclib to standard adjuvant endocrine therapy significantly reduced the risk of invasive disease recurrence in patients with high-risk, node-positive, HR+, HER2- early breast cancer. cancer.govfda.gov
Furthermore, research is actively exploring the potential of this compound in other cancer types where the CDK4/6 pathway is implicated. Clinical trials are underway to evaluate its efficacy in non-small cell lung cancer, glioblastoma, melanoma, and other solid tumors. wikipedia.orgaacrjournals.org Preclinical evidence also suggests potential activity in mesothelioma. medpagetoday.com
Another critical area of research is the investigation of abemaciclib's unique ability to cross the blood-brain barrier, which suggests a potential role in treating primary brain tumors and brain metastases. aacrjournals.org Ongoing studies are also focused on identifying predictive biomarkers to better select patients who are most likely to benefit from abemaciclib therapy and to develop rational combination strategies to overcome resistance. nih.gov
Key Research Findings from Clinical Trials:
| Trial Name | Patient Population | Treatment | Key Finding |
| MONARCH 1 | Refractory HR+/HER2- metastatic breast cancer | Abemaciclib monotherapy | Objective response rate of 19.7%, median progression-free survival of 6.0 months, and median overall survival of 17.7 months. nih.gov |
| MONARCH 2 | HR+/HER2- advanced breast cancer progressed on endocrine therapy | Abemaciclib + Fulvestrant (B1683766) vs. Placebo + Fulvestrant | Significant improvement in progression-free survival (16.4 months vs. 9.3 months) and overall survival (46.7 months vs. 37.3 months) with the abemaciclib combination. oncpracticemanagement.com |
| MONARCH 3 | HR+/HER2- advanced breast cancer, initial endocrine-based therapy | Abemaciclib + Nonsteroidal Aromatase Inhibitor vs. Placebo + Nonsteroidal Aromatase Inhibitor | Significant improvement in progression-free survival (28.18 months vs. 14.76 months) with the abemaciclib combination. oncpracticemanagement.com |
| monarchE | High-risk, node-positive, HR+/HER2- early breast cancer | Abemaciclib + Endocrine Therapy vs. Endocrine Therapy alone | Statistically significant improvement in invasive disease-free survival with the addition of abemaciclib. fda.gov |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
N-[5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-yl]-5-fluoro-4-(7-fluoro-2-methyl-3-propan-2-ylbenzimidazol-5-yl)pyrimidin-2-amine;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32F2N8.CH4O3S/c1-5-35-8-10-36(11-9-35)16-19-6-7-24(30-14-19)33-27-31-15-22(29)25(34-27)20-12-21(28)26-23(13-20)37(17(2)3)18(4)32-26;1-5(2,3)4/h6-7,12-15,17H,5,8-11,16H2,1-4H3,(H,30,31,33,34);1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJPFQPEVDHJAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CN=C(C=C2)NC3=NC=C(C(=N3)C4=CC5=C(C(=C4)F)N=C(N5C(C)C)C)F.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36F2N8O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90856159 | |
| Record name | Methanesulfonic acid--N-{5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-yl}-5-fluoro-4-[4-fluoro-2-methyl-1-(propan-2-yl)-1H-benzimidazol-6-yl]pyrimidin-2-amine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90856159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
602.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1231930-82-7 | |
| Record name | Abemaciclib mesylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1231930827 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanesulfonic acid--N-{5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-yl}-5-fluoro-4-[4-fluoro-2-methyl-1-(propan-2-yl)-1H-benzimidazol-6-yl]pyrimidin-2-amine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90856159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-pyrimidinamine,N-[5-[(4-ethyl-1-piperazinyl)methyl]-2-pyridinyl]-5-fluoro-4-[4-fluoro-2-methyl-1-(1-methylethyl)-1H-benzimidazol-6-yl]-, methanesulfonate (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ABEMACICLIB MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KKT462Q807 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Mechanisms of Action of Abemaciclib Mesylate
Selective Inhibition of CDK4 and CDK6 Enzymes
Abemaciclib (B560072) is an orally available, ATP-competitive, and reversible kinase inhibitor that specifically targets CDK4 and CDK6. dovepress.comoncotarget.comdrugbank.comnih.govontosight.aimedkoo.comcancer.gov It achieves this inhibition by binding to the ATP-binding domain of these kinases. dovepress.com
A key characteristic of abemaciclib is its distinct selectivity profile when compared to other CDK4/6 inhibitors, such as palbociclib (B1678290) and ribociclib. Abemaciclib demonstrates a pronounced preference for CDK4 over CDK6. dovepress.comoncotarget.comnih.govfrontiersin.orgresearchgate.netresearchgate.netnih.govbiorxiv.orgnih.gov In biochemical assays, it is approximately 14 times more potent against CDK4 than against CDK6. dovepress.comoncotarget.comnih.govfrontiersin.orgresearchgate.netresearchgate.netnih.govbiorxiv.orgnih.gov This selectivity is further underscored by its higher potency towards the CDK4/cyclin D1 complex, with reported IC50 values five times lower than those of palbociclib and ribociclib. dovepress.com
Abemaciclib's differential potency is particularly evident in its interaction with specific Cyclin D-CDK complexes. dovepress.comoncotarget.comnih.govfrontiersin.orgresearchgate.netresearchgate.netnih.govbiorxiv.orgnih.gov It exhibits a 14-fold greater potency for CDK4/cyclin D1 complexes compared to CDK6/cyclin D3 complexes. researchgate.netnih.gov
Table 1: Abemaciclib Potency Against CDK4 and CDK6
| Target Complex | Assay Type | Potency (IC50) | Selectivity Ratio (CDK4/CDK6) | Key References |
| CDK4/Cyclin D1 | Biochemical | 0.6-2 nM | N/A | dovepress.commdpi.comtargetedonc.com |
| CDK6/Cyclin D1/D3 | Biochemical | 2-14 nM | ~14-fold | dovepress.comresearchgate.netmdpi.comtargetedonc.com |
| CDK4 (Cellular) | Cellular | 2-7.4 nM | N/A | dovepress.comresearchgate.net |
| CDK6 (Cellular) | Cellular | ~94 nM | ~13-fold | researchgate.net |
In specific biochemical assays, abemaciclib inhibits CDK4/cyclin D1 with an IC50 of approximately 0.94 nM and CDK6/cyclin D3 with an IC50 of approximately 14 nM, resulting in a selectivity ratio of about 15-fold for CDK4 over CDK6. researchgate.netbiorxiv.org Cellular assays further support this, showing abemaciclib's potency against CDK4 at approximately 7.4 nM and against CDK6 at approximately 94 nM, translating to a cellular selectivity ratio of around 13-fold. researchgate.netbiorxiv.org This pronounced selectivity for CDK4 over CDK6 is a key characteristic that distinguishes it from palbociclib and ribociclib. frontiersin.orgnih.govnih.gov The heightened potency for CDK4-cyclin D1 complexes is considered particularly relevant for breast cancer, given the role of these complexes as important oncogenic drivers in the disease. oncotarget.com
Regulation of Cell Cycle Progression
Abemaciclib's inhibition of CDK4/6 directly impacts the fundamental process of cell cycle progression, leading to a halt in cellular division.
The cell cycle transition from the G1 phase to the S phase is critically regulated by the retinoblastoma (Rb) protein. dovepress.comdrugbank.com In its hypophosphorylated state, Rb acts as a potent tumor suppressor by binding to and inhibiting E2F transcription factors. This interaction prevents the transcription of genes essential for DNA synthesis and cell division. dovepress.comdrugbank.compatsnap.com CDK4 and CDK6, when complexed with cyclin D, phosphorylate and inactivate Rb. dovepress.comdrugbank.commedkoo.comcancer.govfrontiersin.orgimmunosensation.demdpi.comaacrjournals.orgbmrat.orgaacrjournals.org This phosphorylation event liberates E2F, thereby enabling the cell to progress from G1 to S phase and initiate DNA replication. dovepress.comdrugbank.commedkoo.comcancer.govfrontiersin.orgmdpi.comaacrjournals.orgbmrat.org
Abemaciclib selectively inhibits CDK4 and CDK6, thereby preventing the phosphorylation of Rb. drugbank.commedkoo.comcancer.govbmrat.org Treatment with abemaciclib leads to a demonstrable decrease in Rb phosphorylation, particularly at key sites such as Ser780. oncotarget.comnih.govresearchgate.netaacrjournals.orgnih.govmdpi.com This inhibition of Rb phosphorylation is a sustained effect, persisting even after the drug is removed in certain cellular contexts. oncotarget.comresearchgate.net The continuous inhibition of Rb phosphorylation by abemaciclib is central to its mechanism of action. researchgate.netmdpi.com
By inhibiting CDK4/6 and consequently preventing Rb phosphorylation, abemaciclib effectively arrests the cell cycle. drugbank.commedkoo.comcancer.govmdpi.compatsnap.comaacrjournals.orgbmrat.orgaacrjournals.orgmedicalletter.org This results in a cell cycle arrest, predominantly occurring in the G1 phase. oncotarget.comdrugbank.comnih.govmedkoo.comcancer.govmdpi.compatsnap.comaacrjournals.orgbmrat.orgaacrjournals.orgnih.govmedicalletter.org The G1 arrest is a consequence of the hypophosphorylated Rb protein sequestering E2F transcription factors, thereby blocking the expression of genes necessary for entry into the S phase. patsnap.com Abemaciclib treatment induces a concentration-dependent G1/S phase arrest, leading to cytostasis and inhibition of proliferation. drugbank.commedkoo.comcancer.govfrontiersin.orgresearchgate.netbmrat.orgnih.gov While primarily inducing G1 arrest, abemaciclib may also suppress the cell cycle in the G2 phase. nih.gov In some instances, prolonged exposure to abemaciclib can also lead to cellular senescence or apoptosis, in addition to cell cycle arrest. oncotarget.comnih.govmedicalletter.org
The G1 cell cycle arrest induced by abemaciclib has a direct impact on DNA synthesis. drugbank.commedkoo.comcancer.govpatsnap.combmrat.orgaacrjournals.org By impeding the G1-S phase transition, abemaciclib suppresses the initiation of DNA replication. drugbank.commedkoo.comcancer.govbmrat.org Studies have documented a reduction in DNA synthesis in abemaciclib-treated cells, as measured by techniques such as BrdU or EdU incorporation. oncotarget.comnih.govresearchgate.netaacrjournals.org This inhibition of DNA synthesis can be sustained, even after the drug is withdrawn, particularly following extended treatment periods. oncotarget.comresearchgate.net Furthermore, abemaciclib has demonstrated the capacity to inhibit DNA damage repair mechanisms. aacrjournals.org
Compound List:
Abemaciclib
Abemaciclib mesylate
Palbociclib
Ribociclib
Cyclin D1
CDK4
CDK6
Retinoblastoma (Rb) protein
E2F transcription factors
Cyclin E
CDK2
Cyclin D3
CDK9
HIPKs
DYRKs
Cyclin D
Cyclin B1
FOXM1
Aurora A (AURA)
MCM7
CDKN2C (p18)
PTEN
RRM2
Ki67 (MKI67)
Topo IIα
CDK1
CDK5
CDK14
CDKs16-18
GSK3α/β
CAMKIIγ/δ
PIM1
Cyclin A/E
Cyclin B
FLT3
SDF-1
ERα
pERK1/2
p53
RB
Cyclin E1
p21
p27
p16INK4A
p15INK4B
p18INK4C
p19INK4D
SMAD2
FOXM1
SPT5
c-Myc
RNA polymerase II
DNMT1
IFN
Preclinical Research and in Vitro/in Vivo Models
Breast Cancer Models
Abemaciclib (B560072) has demonstrated significant preclinical activity in models representing different molecular subtypes of breast cancer, including ER-positive and HER2-positive disease.
Estrogen receptor-positive (ER+) breast cancer remains a primary focus for CDK4/6 inhibitor therapy. Preclinical studies have consistently shown abemaciclib's effectiveness in these models.
In vitro studies utilizing a panel of ER+ breast cancer cell lines have demonstrated abemaciclib's potent antiproliferative effects. Luminal ER+ breast cancer cells generally exhibit marked sensitivity to abemaciclib, with reported half-maximal inhibitory (IC50) concentrations typically ranging from nanomolar to low micromolar levels. Specifically, ER+/HER2- cell lines have shown IC50 values below 200 nmol/L, indicating a broad therapeutic window within this subtype aacrjournals.orgaacrjournals.org. Abemaciclib treatment in these cell lines leads to a dose-dependent decrease in cell proliferation, concurrent with the inhibition of Rb phosphorylation and induction of G1 cell cycle arrest aacrjournals.orgnih.gov.
Table 1: In Vitro Growth Inhibition of Abemaciclib in ER+ Breast Cancer Cell Lines
| Cell Line Category | Reported IC50 Range | Notes | Reference |
| Luminal ER+ Breast Cancer | 5 nM - 2 µM | Marked sensitivity observed; inhibition of Rb phosphorylation and G1 cell cycle arrest. | aacrjournals.org |
| ER+/HER2- Breast Cancer | < 200 nmol/L | High sensitivity observed across multiple cell lines within this subtype. | aacrjournals.org |
| General ER+ Breast Cancer | Low nanomolar potency | Abemaciclib inhibits CDK4/6 with low nanomolar potency, leading to cell cycle arrest and reduced proliferation. | ahdbonline.com |
In vivo studies using ER+ breast cancer xenografts have validated the in vitro findings. Abemaciclib monotherapy has demonstrated dose-dependent antitumor activity, leading to significant tumor growth inhibition (TGI) and, in some instances, tumor regression. For example, in ZR-75-1 xenografts, a model for human luminal ER+ breast cancer, abemaciclib treatment resulted in dose-dependent reductions in tumor volume, with regression observed at the highest tested dose nih.govresearchgate.net. Similarly, in MCF-7 (ER+/HER2-) xenografts, abemaciclib monotherapy induced significant tumor regressions aacrjournals.orgresearchgate.net. Combination studies with endocrine therapies, such as fulvestrant (B1683766) or tamoxifen (B1202), in ER+ xenograft models have shown additive or synergistic effects, further enhancing tumor growth inhibition compared to single-agent treatment aacrjournals.orgresearchgate.net.
Table 2: In Vivo Tumor Growth Inhibition/Regression of Abemaciclib in ER+ Breast Cancer Xenografts
| Xenograft Model | Treatment | Outcome | Dose (mg/kg) | Reference |
| ZR-75-1 (ER+) | Abemaciclib | Dose-dependent anti-tumor activity; tumor volume reduction (regression) | 50 or 75 | nih.govresearchgate.net |
| MCF-7 (ER+/HER2-) | Abemaciclib | Significant tumor regressions | Not specified | aacrjournals.org |
| MCF-7 (ER+) | Abemaciclib alone | Significant tumor growth inhibition | 50 | researchgate.net |
| MCF-7 (ER+) | Abemaciclib + Fulvestrant | Enhanced tumor growth inhibition compared to single-agent | 50 | researchgate.net |
| MCF-7 (ER+) | Abemaciclib + Tamoxifen | Enhanced tumor growth inhibition compared to single-agent | 50 | researchgate.net |
Abemaciclib has also shown promise in HER2-positive (HER2+) breast cancer models, particularly in combination with HER2-targeted therapies.
In vitro studies have demonstrated that abemaciclib can synergize with HER2-targeted agents, such as trastuzumab and lapatinib (B449), in HER2+ breast cancer cell lines. In lapatinib-resistant HER2+ cell lines, the combination of abemaciclib with lapatinib resulted in potent synergistic inhibition of cell viability, with combination indices below 1 indicating synergy nih.gov. Similarly, combined targeting of HER2 and CDK4/6 in lapatinib/trastuzumab-resistant HER2+ cells has shown additive to synergistic inhibition of cell growth and viability mdpi.com. This synergistic effect is attributed to the combined blockade of signaling pathways driving proliferation mdpi.com. Triple blockade of CDK4/6, HER2, and ER signaling has also been shown to induce greater cell death in trastuzumab-sensitive and -resistant HER2+/ER+ breast cancer cell lines aacrjournals.org.
Table 3: In Vitro Synergy of Abemaciclib with Anti-HER2 Therapies
| Cell Line/Model | Combination Therapy | Synergy Metric (Combination Index) | Notes | Reference |
| Lapatinib-resistant HER2+ cell lines (3 lines) | Abemaciclib + Lapatinib | 0.23, 0.13, 0.4 | Potent synergistic inhibition of cell viability. | nih.gov |
| Lapatinib/Trastuzumab-resistant HER2+ cells | Abemaciclib + Trastuzumab | Additive to synergistic | Inhibition of cell growth and viability. | mdpi.com |
| Trastuzumab-sensitive/resistant HER2+/ER+ cells | Abemaciclib + Trastuzumab + ER-target | Greater induction of cell death | Triple blockade of CDK4/6, HER2, and ER signaling. | aacrjournals.org |
Preclinical xenograft studies have further supported the combination approach in HER2+ breast cancer. In BT474 xenografts, while monotherapy with either trastuzumab or abemaciclib slowed tumor growth, their combination induced tumor regressions nih.gov. In a HER2+ patient-derived xenograft (PDX) model, trastuzumab alone showed no effect on xenograft growth, and abemaciclib alone only inhibited tumor growth without causing regression; however, the combination demonstrated significantly enhanced anti-tumor efficacy, particularly in tumor volume reduction frontiersin.org. Studies in HER2+/ER+ xenografts have shown that single-agent abemaciclib induces significant tumor growth inhibition (TGI) aacrjournals.org. The combination of abemaciclib with trastuzumab and tamoxifen further improved tumor regressions in these models aacrjournals.org.
Table 4: In Vivo Activity of Abemaciclib in HER2+ Breast Cancer Xenografts
| Xenograft Model | Treatment | Outcome | Reference |
| BT474 | Abemaciclib + Trastuzumab | Combination induced tumor regressions; monotherapies slowed growth but did not induce regression. | nih.gov |
| MMTV-rtTA/tetO-HER2 | Abemaciclib | Significantly delayed tumor growth. | nih.gov |
| MMTV-rtTA/tetO-HER2 | Abemaciclib + Trastuzumab | Combination delayed tumor growth more than either single agent. | nih.gov |
| HER2+ PDX model | Abemaciclib + Trastuzumab | Significantly enhanced anti-tumor efficacy, mainly in tumor volume reduction. | frontiersin.org |
| BT474 (HER2+/ER+) | Abemaciclib | Induced significant tumor growth inhibition (TGI). | aacrjournals.org |
| BT474-TR (Trastuzumab-resistant HER2+/ER+) | Abemaciclib | Induced significant tumor growth inhibition (TGI). | aacrjournals.org |
| BT474/BT474-TR | Abemaciclib + Trastuzumab + Tamoxifen | Combination further improved tumor regressions compared to single-agent treatments. | aacrjournals.org |
Triple-Negative Breast Cancer (TNBC) Models
Preclinical studies have indicated that abemaciclib possesses activity against triple-negative breast cancer (TNBC), a subtype that typically lacks expression of estrogen receptor (ER), progesterone (B1679170) receptor (PR), and human epidermal growth factor receptor 2 (HER2) spandidos-publications.comnih.govspandidos-publications.com.
Activity in Rb-Proficient TNBC Cell Lines
A subset of triple-negative breast cancer (TNBC) cell lines, particularly those with intact Rb-signaling, have demonstrated sensitivity to abemaciclib researchgate.netnih.gov. Preclinical investigations using human TNBC cell lines such as SUM159 and MDA-MB-231, as well as the murine 4T1 cell line, showed that abemaciclib monotherapy inhibited cell cycle progression, cell viability, migration, and invasion, while also inducing apoptosis spandidos-publications.comnih.govspandidos-publications.com. Furthermore, studies suggest that certain TNBC cell lines, specifically Luminal Androgen Receptor (LAR) cells, exhibit high sensitivity to CDK4/6 inhibitors both in vitro and in vivo mdpi.com. However, it is noted that most TNBC cells may undergo transient growth arrest during abemaciclib treatment, with proliferation potentially resuming after drug withdrawal embopress.org.
Combination with IL-6 Inhibitors in TNBC
Acquired resistance to CDK4/6 inhibitors in TNBC has been linked to the activation of the interleukin-6 (IL-6)/signal transducer and activator of transcription 3 (STAT3) pathway spandidos-publications.comnih.govspandidos-publications.com. Preclinical research has explored the combination of abemaciclib with IL-6 inhibitors to overcome this resistance. In TNBC cell lines (SUM159, MDA-MB-231, and 4T1), the co-treatment of abemaciclib with the IL-6 inhibitor bazedoxifene (B195308) demonstrated a synergistic effect, exerting greater inhibition on cell cycle progression, cell viability, migration, and invasion, and inducing more apoptosis than either agent alone spandidos-publications.comnih.govspandidos-publications.com. These findings support the potential of dual inhibition of CDK4/6 and IL-6 as a novel therapeutic strategy for TNBC.
Non-Breast Cancer Models
Abemaciclib has also been evaluated in preclinical models of non-breast cancers, including non-small cell lung cancer (NSCLC), glioblastoma, and melanoma, showing promising activity in these settings.
Non-Small Cell Lung Cancer (NSCLC) Models
Preclinical studies have indicated that abemaciclib exhibits activity in non-small cell lung cancer (NSCLC) models. Evidence suggests greater sensitivity to abemaciclib in NSCLC models with KRAS mutations nih.govoup.comlilly.comtargetedonc.com. In preclinical models of KRAS-driven NSCLC, CDK4 inhibition led to apoptosis, and in vivo studies showed greater sensitivity in KRAS-mutant compared to KRAS wild-type NSCLC xenografts targetedonc.com. Abemaciclib has also been investigated in osimertinib-resistant NSCLC cell lines, where it inhibited cell growth, spheroid formation, colony formation, and induced senescence mdpi.com. While the combination of abemaciclib with osimertinib (B560133) did not enhance efficacy in resistant cells, it significantly inhibited the onset of resistance in sensitive cells mdpi.com. Furthermore, abemaciclib has been shown to enhance the radiosensitivity of NSCLC cells in vitro and in vivo, independent of RAS or EGFR status, by inhibiting DNA damage repair and inducing cell-cycle arrest nih.gov. Preclinical studies also suggested potential additive benefits when abemaciclib was combined with single-agent chemotherapy or antiangiogenic therapies commonly used in NSCLC aacrjournals.org.
Glioblastoma Models
Abemaciclib has demonstrated preclinical efficacy in glioblastoma models, notably due to its ability to cross the blood-brain barrier (BBB) nih.govoup.comlilly.complos.orgresearchgate.netaacrjournals.orgtandfonline.com. Studies using glioblastoma xenograft models showed that abemaciclib could cross the BBB, increase survival, and decrease tumor growth when administered as a single agent or in combination with temozolomide (B1682018) plos.orgresearchgate.net. In rat orthotopic glioblastoma models, abemaciclib significantly increased survival, with an additive effect observed when combined with temozolomide nih.gov. Comparative studies indicated that abemaciclib achieved higher brain exposure levels compared to palbociclib (B1678290), reaching unbound brain concentrations expected to produce enzyme inhibition researchgate.net.
Melanoma Models
In melanoma models, abemaciclib has shown potential in enhancing anti-tumor immunity and overcoming resistance mechanisms. Preclinical studies in human melanoma samples indicated that CDK4 and 6 inhibition sensitized malignant cells to T-cell mediated killing by reversing an immunotherapy-resistant state, with abemaciclib exposure augmenting antitumor T-cell immunity oup.com. Research also suggests that abemaciclib may be useful in reversing resistance to selective BRAF inhibitors in melanomas with BRAFV600E/K mutations aacrjournals.org. Furthermore, CDK4/6 inhibition has been shown to destabilize FOXM1 and induce senescence in both mouse models and human melanoma cell lines targetedonc.comtandfonline.commdpi.com. However, early clinical studies of CDK4/6 inhibitors as monotherapy in melanoma demonstrated limited efficacy, with abemaciclib monotherapy in advanced metastatic melanoma showing a disease control rate of 27% in a phase 1 trial mdpi.com.
Compound List
Abemaciclib mesylate (Abemaciclib)
Palbociclib
Ribociclib
Temozolomide
Osimertinib
Gefitinib
Trastuzumab
Tamoxifen
Pemetrexed
Gemcitabine
Ramucirumab
Bazedoxifene
Trametinib
Encorafenib
Erlotinib
Nazartinib
Taselisib
Alpelisib
PF3600
PF-06873600
GLR2007
IL-6 inhibitors
BRAF inhibitors
MEK1/2 inhibitor
EGFR inhibitors
ERK1/2 inhibitor
Colorectal Cancer Models
In preclinical studies utilizing colorectal cancer models, abemaciclib has shown promise. In a colorectal cancer xenograft model, abemaciclib was administered orally on a continuous schedule, achieving sustained target inhibition. This approach demonstrated not only durable cell-cycle inhibition but also single-agent antitumor activity. The compound's ability to inhibit Rb phosphorylation and induce G1 cell-cycle arrest is a foundational mechanism contributing to its observed effects in these models.
Table 1: Abemaciclib Efficacy in Colorectal Cancer Xenograft Models
| Model Type | Key Findings |
| Colorectal Cancer Xenografts | Achieved sustained target inhibition and durable cell-cycle inhibition. Demonstrated single-agent antitumor activity. aacrjournals.orgaacrjournals.orgfda.govresearchgate.netresearchgate.net |
Lymphoma Models
Preclinical investigations have also explored the efficacy of abemaciclib in lymphoma models, particularly mantle cell lymphoma (MCL). Studies have indicated that abemaciclib can reduce tumor growth in human xenograft models of MCL. The sensitivity of MCL cells to CDK4/6 inhibitors, often linked to high expression levels of cyclin D1, supports the rationale for evaluating abemaciclib in these hematological malignancies.
Table 2: Abemaciclib Efficacy in Lymphoma Models
| Model Type | Key Findings |
| Mantle Cell Lymphoma (MCL) Xenografts | Reduced tumor growth in human xenograft models. aacrjournals.orgresearchgate.netnih.gov |
Pancreatic Cancer Models
Abemaciclib has shown considerable preclinical efficacy against pancreatic ductal adenocarcinoma (PDAC). In vitro studies demonstrated that abemaciclib possesses nanomolar IC50 values in PDAC cell lines. It effectively decreases cancer cell growth by inhibiting phospho-Rb (pRb) and inducing G1 cell-cycle arrest, apoptosis, and senescence. In vivo studies using mouse PDAC xenograft models, daily abemaciclib treatments were well-tolerated and resulted in a significant decrease in tumor volume compared to control groups. These studies also observed a reduction in pRb and Ki67 expression within the treated tumors, indicative of its antiproliferative effects.
Table 3: Abemaciclib Efficacy in Pancreatic Cancer Xenograft Models
| Parameter | Vehicle Control | Abemaciclib-Treated | Source |
| Tumor Volume Reduction | N/A | 3.2-fold decrease | nih.govnih.gov |
| pRb Positive Cells (%) | 74.5% | 46.3% | nih.gov |
| Ki67 Positive Cells (%) | 78.8% | 59.5% | nih.gov |
Prophylactic Administration Studies in Preclinical Models
Recent research has investigated the potential of abemaciclib in prophylactic settings, aiming to delay or prevent cancer development. These studies have primarily focused on mismatch repair-deficient (dMMR) mouse models, exploring both the delay of tumorigenesis and the underlying immunomodulatory mechanisms.
Delay of Tumorigenesis in dMMR Mice
Table 4: Abemaciclib Prophylactic Administration: Survival in dMMR Mouse Models
| Mouse Model | Control Survival (Weeks) | Abemaciclib Survival (Weeks) |
| Mlh1-/- | 33.9 | 50.0 |
| Msh2loxP/loxP;TgTg(Vil1-cre) | 44.4 | 58.4 |
Immunomodulation in Prophylactic Settings
The prophylactic administration of abemaciclib in dMMR mice was associated with significant alterations in the immune microenvironment, contributing to the observed delay in tumorigenesis. In Mlh1-/- mice treated prophylactically with abemaciclib, there was a significant increase in pro-inflammatory cytokines, including IL-2 and IL-6, while levels of IL-10 and IL-17A decreased. Furthermore, circulating and splenic populations of exhausted and regulatory T cells were significantly lower in the abemaciclib-treated groups. Analysis of late-onset tumors revealed fewer infiltrating myeloid-derived suppressor cells compared to controls. Notably, prophylactic abemaciclib administration prevented the secretion of procoagulant extracellular vesicles (EVs) and triggered the release of immunomodulatory EVs in Mlh1-/- mice, indicating a shift towards a more immune-permissive environment.
Table 5: Abemaciclib Prophylactic Administration: Immunomodulatory Changes in dMMR Mouse Models
| Immune Component | Observed Change with Abemaciclib | Source |
| Pro-inflammatory Cytokines (IL-2, IL-6) | Increased | researchgate.netresearchgate.netnih.govnih.gov |
| Anti-inflammatory Cytokines (IL-10, IL-17A) | Decreased | researchgate.netresearchgate.netnih.govnih.gov |
| Exhausted T cells | Lower | researchgate.netresearchgate.netnih.govnih.gov |
| Regulatory T cells | Lower | researchgate.netresearchgate.netnih.govnih.gov |
| Myeloid-derived Suppressor Cells | Fewer | researchgate.netresearchgate.netnih.govnih.gov |
| Extracellular Vesicles (EVs) | Prevention of procoagulant EVs; Triggered release of immunomodulatory EVs | researchgate.netresearchgate.netnih.govnih.gov |
These findings collectively highlight the potential of this compound not only as a therapeutic agent but also as a prophylactic intervention, capable of modulating the immune system to delay cancer development in susceptible preclinical models.
Clinical Trial Research and Efficacy Studies
Monotherapy Efficacy in Advanced Cancers
Clinical studies have demonstrated the single-agent activity of abemaciclib (B560072) in heavily pretreated patients with advanced cancers. targetedonc.com In the MONARCH 1 trial, which enrolled patients with HR+/HER2- metastatic breast cancer that had progressed after endocrine therapy and chemotherapy, abemaciclib monotherapy showed meaningful clinical efficacy. nih.govtheoncologynurse.com
| Trial | Metric | Result |
|---|---|---|
| MONARCH 1 | Objective Response Rate (ORR) | 19.7% |
| Median Progression-Free Survival (PFS) | 6.0 months | |
| Median Overall Survival (OS) | 17.7 months | |
| Clinical Benefit Rate (CBR) | 42.4% |
Combination Therapy Efficacy
The therapeutic potential of abemaciclib is further enhanced when used in combination with other anticancer agents, particularly endocrine therapies.
With Endocrine Therapy in HR+/HER2- Breast Cancer
The combination of abemaciclib with endocrine therapy has become a cornerstone of treatment for HR+/HER2- advanced breast cancer. ascopubs.orgascopubs.orgbjmo.beoncnursingnews.comesmo.org This approach has demonstrated significant improvements in patient outcomes across multiple large-scale clinical trials. ascopubs.orgonclive.comnih.govaacrjournals.orgtargetedonc.com
A meta-analysis of randomized clinical trials confirmed that combining abemaciclib with endocrine therapy significantly improves PFS compared to endocrine therapy alone in patients with HR-positive, HER2-negative advanced breast cancer. ascopubs.org
The MONARCH 2 trial evaluated abemaciclib in combination with fulvestrant (B1683766) in patients with HR+/HER2- advanced breast cancer who had progressed on prior endocrine therapy. bjmo.beascopubs.org The addition of abemaciclib to fulvestrant resulted in a significant extension of PFS, with a median of 16. 4 months compared to 9. 3 months for fulvestrant alone. esmo.orgbjmo.beascopubs.org
The postMONARCH trial investigated abemaciclib plus fulvestrant after disease progression on a prior CDK4/6 inhibitor and endocrine therapy. ascopubs.orgoncnursingnews.com At the primary analysis, the median investigator-assessed PFS was 6. 0 months with the abemaciclib combination versus 5. 3 months with fulvestrant alone. ascopubs.org A blinded independent central review showed a median PFS of 12. 9 months for the combination versus 5. 6 months for the control arm. bjmo.beoncnursingnews.com
| Trial | Treatment Arms | Median PFS | Hazard Ratio (HR) |
|---|---|---|---|
| MONARCH 3 | Abemaciclib + NSAI | 28.2 months | 0.535 |
| Placebo + NSAI | 14.8 months | ||
| MONARCH 2 | Abemaciclib + Fulvestrant | 16.4 months | 0.553 |
| Placebo + Fulvestrant | 9.3 months | ||
| postMONARCH (Investigator) | Abemaciclib + Fulvestrant | 6.0 months | 0.73 |
| Placebo + Fulvestrant | 5.3 months | ||
| postMONARCH (BICR) | Abemaciclib + Fulvestrant | 12.9 months | 0.55 |
| Placebo + Fulvestrant | 5.6 months |
In the MONARCH 2 trial, the addition of abemaciclib to fulvestrant resulted in a statistically significant and clinically meaningful improvement in OS. bjmo.belilly.com The median OS was 46. 7 months for the combination arm versus 37. 3 months for the fulvestrant plus placebo arm, representing a 9. 4-month improvement. esmo.orgbjmo.betargetedonc.com A final analysis with a median follow-up of approximately 80 months confirmed this benefit, with a median OS of 45. 8 months in the abemaciclib arm versus 37. 2 months in the placebo arm. aacrjournals.org The 5-year OS rate was 41. 2% with the abemaciclib combination compared to 29. 2% with placebo. pharmacytimes.com
The MONARCH 3 trial also showed a clinically meaningful improvement in median OS, although it did not reach statistical significance at the final analysis. nih.gov The median OS was 66. 8 months with abemaciclib plus an NSAI compared to 53. 7 months with placebo plus an NSAI. nih.govresearchgate.net In the subgroup of patients with visceral disease, the median OS was 63. 7 months versus 48. 8 months, respectively. nih.gov
| Trial | Treatment Arms | Median OS | Hazard Ratio (HR) |
|---|---|---|---|
| MONARCH 2 (Interim) | Abemaciclib + Fulvestrant | 46.7 months | 0.757 |
| Placebo + Fulvestrant | 37.3 months | ||
| MONARCH 2 (Final) | Abemaciclib + Fulvestrant | 45.8 months | 0.784 |
| Placebo + Fulvestrant | 37.2 months | ||
| MONARCH 3 | Abemaciclib + NSAI | 66.8 months | 0.804 |
| Placebo + NSAI | 53.7 months |
The combination of abemaciclib with endocrine therapy consistently leads to higher objective response rates and clinical benefit rates. A meta-analysis showed that the ORR was significantly higher with abemaciclib plus endocrine therapy compared to endocrine therapy alone. ascopubs.org
In the MONARCH 3 trial, the ORR was 61. 0% for patients receiving abemaciclib plus an NSAI, compared to 45. 5% for those receiving placebo plus an NSAI. frontiersin.org
The MONARCH 2 trial demonstrated an ORR of 48. 1% in the abemaciclib plus fulvestrant arm, significantly higher than the 21. 3% observed in the placebo plus fulvestrant arm. bjmo.beascopubs.org
The ABIGAIL study, a phase 2 trial, showed that abemaciclib plus endocrine therapy achieved a higher early ORR at 12 weeks (58. 8%) compared to standard chemotherapy (40. 2%) as a first-line treatment for aggressive HR+/HER2- advanced breast cancer. esmo.org
In the ELECTRA trial, the combination of elacestrant (B1663853) and abemaciclib in pretreated ER+/HER2- metastatic breast cancer patients resulted in an ORR of 26% and a CBR of 70% at 16 weeks. onclive.comtargetedonc.com
| Trial | Treatment Arms | ORR | CBR |
|---|---|---|---|
| MONARCH 3 | Abemaciclib + NSAI | 61.0% | N/A |
| Placebo + NSAI | 45.5% | N/A | |
| MONARCH 2 | Abemaciclib + Fulvestrant | 48.1% | N/A |
| Placebo + Fulvestrant | 21.3% | N/A | |
| ABIGAIL | Abemaciclib + ET | 58.8% (at 12 weeks) | N/A |
| Chemotherapy | 40.2% (at 12 weeks) | N/A | |
| ELECTRA | Elacestrant + Abemaciclib | 26% | 70% (at 16 weeks) |
With Fulvestrant
The combination of abemaciclib and fulvestrant has been extensively studied and has proven to be a highly effective treatment for patients with HR+/HER2- advanced breast cancer, particularly after progression on prior endocrine therapy. ascopubs.orgoncpracticemanagement.comascopubs.orgesmo.orgbjmo.beascopubs.orgnih.gov
The MONARCH 2 trial firmly established the benefit of this combination. bjmo.beascopubs.orgnih.gov It significantly improved PFS, with a median of 16. 9 months versus 9. 3 months with fulvestrant alone in one analysis. oncpracticemanagement.com The trial also demonstrated a significant OS benefit, with a median of 47. 3 months for the combination compared to 37. 3 months for fulvestrant monotherapy. oncpracticemanagement.com The ORR was also substantially higher with the addition of abemaciclib (48. 1% vs. 21. 3%). bjmo.beascopubs.org
The postMONARCH trial further supports the use of abemaciclib with fulvestrant even after progression on a prior CDK4/6 inhibitor. ascopubs.orgecancer.orgascopost.com This study showed a statistically significant improvement in investigator-assessed PFS, with a median of 6. 0 months for the combination versus 5. 3 months for fulvestrant alone. oncpracticemanagement.comascopubs.org The ORR was also improved at 17% versus 7%, respectively. oncpracticemanagement.comascopubs.org The benefit of this combination was consistent across various patient subgroups, including those with liver metastases and bone-only disease. onclive.com
A meta-analysis of 22 studies involving over 14,000 patients highlighted that abemaciclib in combination with fulvestrant significantly reduces the risk of death by 24%. ascopubs.org
| Trial | Metric | Abemaciclib + Fulvestrant | Fulvestrant + Placebo | Hazard Ratio (HR) |
|---|---|---|---|---|
| MONARCH 2 | Median PFS | 16.4 months | 9.3 months | 0.553 |
| Median OS | 46.7 months | 37.3 months | 0.757 | |
| ORR | 48.1% | 21.3% | N/A | |
| postMONARCH | Median PFS (Investigator) | 6.0 months | 5.3 months | 0.73 |
| ORR | 17% | 7% | N/A |
With Aromatase Inhibitors (AI)
The combination of abemaciclib with nonsteroidal aromatase inhibitors (NSAIs) has demonstrated significant efficacy in the treatment of hormone receptor-positive (HR+), HER2-negative advanced breast cancer.
The MONARCH 3 trial, a Phase 3, randomized, double-blind, placebo-controlled study, evaluated abemaciclib in combination with an NSAI (anastrozole or letrozole) in postmenopausal women with HR+, HER2- advanced breast cancer who had not received prior systemic therapy for advanced disease. oncpracticemanagement.comclinicaltrials.govmycancergenome.org The study showed a significant improvement in progression-free survival (PFS) for the abemaciclib plus NSAI group compared to the placebo plus NSAI group. targetedonc.com
A Phase 1b study also investigated the combination of abemaciclib with various endocrine therapies, including the aromatase inhibitors letrozole (B1683767), anastrozole, and exemestane (B1683764), in patients with HR+, HER2- metastatic breast cancer (MBC). nih.gov This study showed promising antitumor activity with a manageable safety profile. nih.gov
Table 1: Key Efficacy Data from the MONARCH 3 Trial
| Endpoint | Abemaciclib + NSAI | Placebo + NSAI | Hazard Ratio (95% CI) | p-value |
| Median PFS | 29.0 months | 14.8 months | 0.518 (0.415-0.648) | <0.0001 |
| Median OS | 67.1 months | 54.5 months | 0.754 (0.584-0.974) | 0.0301 |
| Chemotherapy-free survival | 46.7 months | 30.6 months | 0.636 (0.505-0.801) | N/A |
Data sourced from updated analyses of the MONARCH 3 trial. targetedonc.com
With HER2-Targeted Therapies (Trastuzumab, Pertuzumab) in HER2+ Breast Cancer
The combination of abemaciclib with HER2-targeted therapies has been explored in patients with HER2-positive (HER2+) metastatic breast cancer. A Phase 1b study evaluated the safety and antitumor activity of abemaciclib in combination with trastuzumab, as well as with both trastuzumab and pertuzumab. nih.govfrontiersin.orgresearchgate.net
In the cohort receiving abemaciclib and trastuzumab, an objective response rate (ORR) of 10.0% was observed in patients with measurable disease. nih.govresearchgate.net For the group receiving abemaciclib with both trastuzumab and pertuzumab, the ORR was 25.0%. nih.govresearchgate.net
The eMonarcHER trial, a Phase 3 study, is investigating abemaciclib with standard adjuvant endocrine therapy in patients with HR+, HER2+, node-positive, high-risk early breast cancer who have completed adjuvant HER2-targeted therapy. ascopubs.org
Another Phase I/II trial is designed to determine the maximum tolerated dose of abemaciclib combined with trastuzumab emtansine (T-DM1) in patients with HER2+ advanced or metastatic breast cancer that has progressed on treatment with a taxane, trastuzumab, and pertuzumab. aacrjournals.org
Table 2: Efficacy of Abemaciclib with HER2-Targeted Therapies
| Combination | Patient Population | Objective Response Rate (ORR) |
| Abemaciclib + Trastuzumab | HER2+ MBC | 10.0% |
| Abemaciclib + Trastuzumab + Pertuzumab | HER2+ MBC | 25.0% |
Data from a Phase 1b study. nih.govresearchgate.net
With PI3K/mTOR Inhibitors (e.g., LY3023414)
The combination of abemaciclib with the PI3K/mTOR inhibitor LY3023414 has been investigated in patients with hormone receptor-positive (HR+), HER2-negative metastatic breast cancer (MBC) and in metastatic pancreatic ductal adenocarcinoma (PDAC).
In a Phase 1b study involving patients with HR+, HER2- MBC, the combination of abemaciclib, fulvestrant, and LY3023414 demonstrated an objective response rate (ORR) of 66.7%. nih.govfrontiersin.orgresearchgate.net
A separate Phase 2 study evaluated abemaciclib in combination with LY3023414 in patients with pretreated metastatic PDAC. nih.govnih.gov This trial, however, did not show an improvement in disease control rate (DCR) or progression-free survival (PFS) for the abemaciclib-based therapies compared to standard of care chemotherapy. nih.govnih.gov
Table 3: Efficacy of Abemaciclib with LY3023414
| Cancer Type | Combination | Efficacy Endpoint | Result |
| HR+, HER2- MBC | Abemaciclib + Fulvestrant + LY3023414 | Objective Response Rate (ORR) | 66.7% |
| Metastatic PDAC | Abemaciclib + LY3023414 | Disease Control Rate (DCR) | 12.1% |
| Metastatic PDAC | Abemaciclib + LY3023414 | Median Progression-Free Survival (PFS) | 1.8 months |
Data sourced from Phase 1b and Phase 2 clinical trials. nih.govfrontiersin.orgresearchgate.netnih.govnih.gov
With Chemotherapy (e.g., in metastatic breast cancer with visceral metastases)
The combination of abemaciclib with endocrine therapy is being compared to standard chemotherapy in patients with ER-positive, HER2-negative metastatic breast cancer with visceral metastases and a high tumor burden.
The AMBER trial, a multicenter, randomized, open-label Phase III study, is designed to compare the efficacy of standard endocrine therapy plus abemaciclib against standard chemotherapy (paclitaxel or capecitabine). icans.euclinicaltrials.euclinicaltrial.be The primary objective is to evaluate progression-free survival (PFS). clinicaltrial.be This study is aimed at patients for whom a physician would typically consider first-line chemotherapy. clinicaltrial.be
A case report has also documented a good response to abemaciclib and letrozole in a patient with HR+/HER2- metastatic breast cancer with extensive liver and bone metastases, a situation often considered a visceral crisis where chemotherapy is preferred. researchgate.net The patient achieved a rapid partial response and sustained clinical stabilization. researchgate.net
Combination with PD-1 Blockade
Preclinical studies have suggested that abemaciclib can enhance the anti-tumor immune response, providing a rationale for its combination with PD-1/PD-L1 blockade. ascopubs.orgaacrjournals.orgnih.gov
A Phase 1b study investigated abemaciclib in combination with the PD-1 inhibitor pembrolizumab (B1139204) in patients with advanced cancers. ascopubs.org In patients with hormone receptor-positive (HR+), HER2-negative metastatic breast cancer, the combination showed clinical activity. nih.gov
The NEWFLAME trial, a Phase II study, evaluated the efficacy and safety of the anti-PD-1 antibody nivolumab (B1139203) in combination with abemaciclib and endocrine therapy (fulvestrant or letrozole) in patients with HR-positive, HER2-negative metastatic breast cancer. bmj.com However, the trial was discontinued (B1498344) early due to safety concerns. bmj.com
Another Phase Ib study looked at abemaciclib with pembrolizumab in patients with KRAS-mutant or squamous non-small cell lung cancer (NSCLC). ascopubs.org
Table 4: Efficacy of Abemaciclib with PD-1 Blockade in NSCLC
| Cohort | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| KRAS-mutant nonsquamous NSCLC | 24% | 52% | 7.6 months | 22.0 months |
| Squamous NSCLC | 8% | 64% | 3.3 months | 6.0 months |
Data from a Phase Ib study. ascopubs.org
Combination with Bazedoxifene (B195308)
The combination of abemaciclib with bazedoxifene, an IL-6 inhibitor, has been explored in preclinical studies for triple-negative breast cancer (TNBC). nih.govnih.govspandidos-publications.com
In vitro studies using human and murine TNBC cell lines have shown that while both abemaciclib and bazedoxifene monotherapies can inhibit cell cycle progression, viability, migration, and invasion, the combination of the two drugs has a synergistic effect. nih.govnih.govspandidos-publications.comresearchgate.net The co-treatment resulted in a greater inhibition of these cellular processes and a more significant induction of apoptosis compared to either drug alone. nih.govnih.govspandidos-publications.com
These preclinical findings suggest that the dual inhibition of CDK4/6 and IL-6 could be a potential therapeutic strategy for TNBC. nih.govnih.govspandidos-publications.com
Combination with Olaparib (B1684210) in Ovarian Cancer
The combination of abemaciclib with the PARP inhibitor olaparib is being investigated for the treatment of recurrent ovarian cancer.
A Phase I/Ib clinical trial is currently underway to determine the side effects and the optimal dose of abemaciclib when administered with olaparib in patients with recurrent platinum-resistant ovarian cancer. cancer.govvicc.orgtrialstoday.orgclinicaltrials.gov The primary goal of this dose-escalation study is to assess the safety of the combination. cancer.govclinicaltrials.gov
Efficacy in Specific Patient Populations
Patients with Visceral Metastases
Abemaciclib mesylate has demonstrated clinical activity in patients with HR+/HER2- metastatic breast cancer, including those with challenging-to-treat visceral disease (metastases to organs such as the liver or lungs). oncpracticemanagement.comnih.gov
In the MONARCH 1 single-agent trial, which enrolled heavily pretreated patients, 90.2% had visceral disease. nih.gov Despite the advanced nature of the disease in this cohort, abemaciclib monotherapy resulted in an ORR of 19.7%, a clinical benefit rate of 42.4%, and a median PFS of 6.0 months. oncpracticemanagement.comnih.gov Of the patients who achieved a partial response, 92.3% had visceral disease. nih.govahdbonline.com
The ABIGAIL trial investigated abemaciclib plus endocrine therapy versus chemotherapy in patients with aggressive disease characteristics, which included the presence of visceral metastases. esmo.org The study showed a superior 12-week ORR for the abemaciclib combination (58.8%) compared to chemotherapy (40.2%). esmo.org
| Trial Name | Patient Population | Key Efficacy Data in Patients with Visceral Metastases |
| MONARCH 1 | Refractory HR+/HER2- mBC (90.2% with visceral disease) | ORR: 19.7% (overall population)92.3% of responders had visceral disease. nih.govahdbonline.com |
| MONARCH 3 | HR+/HER2- mBC | Median OS (visceral subgroup): - Abemaciclib arm: 63.7 months- Placebo arm: 48.8 months oncpracticemanagement.com |
| ABIGAIL | HR+/HER2- advanced BC with aggressive disease (including visceral metastases) | 12-week ORR (overall population): - Abemaciclib + ET: 58.8%- Chemotherapy: 40.2% esmo.org |
Patients with Prior CDK4/6 Inhibitor Exposure
The efficacy of this compound following progression on a prior CDK4/6 inhibitor (like palbociclib (B1678290) or ribociclib) is an area of active clinical research. lbbc.orgnih.gov
The postMONARCH Phase III trial specifically addressed this question, enrolling 368 patients with HR+/HER2- advanced breast cancer that had progressed after CDK4/6 inhibitor treatment. lbbc.org The study found that the combination of abemaciclib plus fulvestrant resulted in a longer median PFS (6.0 months) compared to fulvestrant alone (5.3 months), representing a 27% lower risk of disease progression. lbbc.org
A multicenter retrospective study analyzed outcomes for patients who received abemaciclib after progressing on prior palbociclib-based therapy. nih.gov In this real-world cohort, the median PFS for abemaciclib-based treatment was 5.3 months, and the median OS was 17.2 months. nih.govresearchgate.net Notably, 36.8% of patients remained on abemaciclib for six months or longer. nih.gov Preclinical research also suggests that abemaciclib may be effective after disease progression on other CDK4/6 inhibitors. mdpi.com Several ongoing trials, including ELAINE-2 and the pooled analysis of ELECTRA/ELEVATE, have also specifically included and reported on this patient population, showing clinical benefit. onclive.comonclive.comsermonixpharma.com
| Study/Trial | Study Design | Patient Population | Key Efficacy Outcomes Post-Prior CDK4/6i |
| postMONARCH | Phase III Randomized | HR+/HER2- advanced BC | Median PFS: - Abemaciclib + Fulvestrant: 6.0 months- Fulvestrant alone: 5.3 months lbbc.org |
| Multicenter Experience | Retrospective Cohort | HR+ MBC | Median PFS: 5.3 monthsMedian OS: 17.2 months36.8% of patients treated for ≥6 months. nih.gov |
Patients with ESR1 Mutations
The efficacy of this compound, in combination with other therapies, has been evaluated in patients with hormone receptor-positive (HR+), HER2-negative advanced breast cancer (ABC) harboring ESR1 mutations, which are known to confer resistance to endocrine therapy. nih.gov
An exploratory analysis of the MONARCH 2 trial investigated the efficacy of abemaciclib plus fulvestrant in patients with and without ESR1 mutations detected in baseline circulating tumor DNA (ctDNA). nih.gov In this phase III study, patients with HR+, HER2- ABC that had progressed on endocrine therapy were randomized to receive either abemaciclib plus fulvestrant or a placebo plus fulvestrant. nih.gov The combination of abemaciclib and fulvestrant demonstrated improved progression-free survival (PFS) compared to the placebo combination in both the ESR1-mutant and ESR1-wild-type subgroups. nih.gov Notably, the median PFS was 20.7 months for the abemaciclib group versus 13.1 months for the placebo group in patients with ESR1 mutations. nih.gov
| Treatment Group | Median PFS (months) | Hazard Ratio (95% CI) |
|---|---|---|
| Abemaciclib + Fulvestrant | 20.7 | 0.54 (0.37-0.79) |
| Placebo + Fulvestrant | 13.1 |
Further research has explored the use of abemaciclib in patients with ESR1-mutant HR+ metastatic breast cancer who had previously progressed on a combination of endocrine therapy and other CDK4/6 inhibitors like palbociclib or ribociclib. aacrjournals.org One study reported that in this setting, the absence of certain co-existing genomic alterations was associated with greater clinical benefit from subsequent abemaciclib treatment. aacrjournals.org Patients with ESR1 mutations lacking a mutation in a curated resistance panel had a median PFS of 7.0 months, compared to 3.5 months for those with at least one mutation in the panel. aacrjournals.orgnih.gov
The ongoing phase 3 ELAINEIII trial is evaluating the combination of lasofoxifene, a selective estrogen receptor modulator, with abemaciclib versus fulvestrant with abemaciclib in patients with locally advanced or metastatic ER+/HER2- breast cancer with an ESR1 mutation who have progressed on prior therapy. onclive.comclinicaltrials.govnih.gov Additionally, the EMBER-3 trial has shown that the combination of imlunestrant (B12423040) and abemaciclib improved PFS compared to imlunestrant alone in patients with ER-positive, HER2-negative advanced breast cancer, including those with ESR1 mutations. onclive.comtargetedonc.com In patients with ESR1 mutations, the median PFS was 11.1 months with the combination versus 5.5 months with imlunestrant monotherapy. onclive.com
Patients with Brain Metastases
The ability of this compound to cross the blood-brain barrier has led to its investigation in patients with brain metastases secondary to hormone receptor-positive (HR+) breast cancer, a patient population with a significant unmet medical need. conference-correspondent.comclinicaltrials.govnih.gov
In cohort B of the same study, which enrolled patients with HR+, HER2+ metastatic breast cancer, no confirmed intracranial responses were observed, and the iCBR was 11%. aacrjournals.org The median OS for this group was 10.1 months. aacrjournals.org
| Cohort | Patient Population | Intracranial Objective Response Rate (iORR) | Intracranial Clinical Benefit Rate (iCBR) | Median Overall Survival (OS) (months) |
|---|---|---|---|---|
| A | HR+, HER2- MBC | 5.2% | 24% | 12.5 |
| B | HR+, HER2+ MBC | 0% | 11% | 10.1 |
Preclinical studies have demonstrated that abemaciclib can penetrate the blood-brain barrier. conference-correspondent.comasco.org Clinical evidence from a phase I study also showed that abemaciclib achieved unbound concentrations in the cerebrospinal fluid similar to those in the plasma. aacrjournals.org These findings support the potential for abemaciclib to have activity in the central nervous system. clinicaltrials.gov
Ongoing research continues to explore the role of abemaciclib in this patient population. For instance, a phase Ib/II trial is currently investigating abemaciclib in combination with elacestrant for patients with brain metastases from HR+/HER2- breast cancer. clinicaltrials.gov
High-Risk Early Breast Cancer
In the adjuvant setting for high-risk early breast cancer (EBC), this compound has been extensively studied in the phase III monarchE trial. nih.gov This trial enrolled patients with hormone receptor-positive (HR+), HER2-negative, node-positive EBC who were at a high risk of recurrence based on clinicopathological features. nih.govlilly.com Patients were randomized to receive standard endocrine therapy (ET) with or without two years of abemaciclib. ascopost.comasco.org
The monarchE trial has consistently demonstrated a significant and sustained benefit with the addition of abemaciclib to ET. lilly.comjhoponline.com At the 5-year follow-up, the addition of abemaciclib reduced the risk of developing invasive disease by 32%. lilly.com This translated to a 7.6% absolute improvement in invasive disease-free survival (IDFS) and a 6.7% absolute improvement in distant relapse-free survival (DRFS) at five years. lilly.comascopost.comjhoponline.com The benefit of abemaciclib was observed to deepen over time, with the separation of the IDFS and DRFS curves continuing beyond the two-year treatment period. lilly.comascopubs.org
| Endpoint | Hazard Ratio (Abemaciclib + ET vs. ET alone) | Absolute Improvement at 5 Years |
|---|---|---|
| Invasive Disease-Free Survival (IDFS) | 0.680 (95% CI: 0.599, 0.772) | 7.6% |
| Distant Relapse-Free Survival (DRFS) | 0.675 (95% CI: 0.588, 0.774) | 6.7% |
The findings from the monarchE trial have established two years of adjuvant abemaciclib in combination with endocrine therapy as a standard of care for patients with HR+, HER2-, node-positive high-risk early breast cancer. lilly.com
Pharmacodynamic Research and Biomarkers of Response
Target Engagement Biomarkers
Target engagement biomarkers for abemaciclib (B560072) reflect its direct interaction with its molecular targets and the subsequent cellular events triggered by this inhibition.
The retinoblastoma protein (pRB) is a critical tumor suppressor that regulates cell cycle progression from the G1 to S phase. CDK4/6, in complex with D-type cyclins, phosphorylates pRB, leading to the release of E2F transcription factors and the initiation of DNA synthesis nih.govmdpi.comdrugbank.comimmunosensation.de. Abemaciclib potently inhibits CDK4 and CDK6, thereby preventing the phosphorylation of pRB nih.govdrugbank.comimmunosensation.de. This inhibition of pRB phosphorylation is a primary indicator of abemaciclib's on-target activity drugbank.comaacrjournals.org. Preclinical studies have consistently demonstrated a dose-dependent decrease in pRB phosphorylation in response to abemaciclib treatment in various cancer models nih.govaacrjournals.orgaacrjournals.orgresearchgate.net. In clinical settings, reduced pRB levels have been observed post-dose, confirming sustained pharmacodynamic inhibition aacrjournals.orgnih.govaacrjournals.org. For instance, a decrease in pRB levels of ≥60% compared to baseline has been associated with a better clinical outcome in some patient cohorts aacrjournals.org. The activity of abemaciclib is largely dependent on the presence of functional RB protein oncotarget.combiorxiv.org.
Topoisomerase II Alpha (TopoIIα) is a key enzyme involved in DNA replication and repair, and its expression levels are indicative of cells actively progressing through the S-phase of the cell cycle nih.govmdpi.comaacrjournals.org. Abemaciclib treatment leads to a decrease in TopoIIα expression, serving as a marker of S-phase inhibition and reduced cell proliferation nih.govaacrjournals.orgaacrjournals.orgresearchgate.netsigmaaldrich.comresearchgate.netresearchgate.netfda.gov. Studies have shown that abemaciclib causes a dose-dependent reduction in TopoIIα levels in preclinical xenograft models aacrjournals.orgaacrjournals.org. Clinical pharmacodynamic monitoring has also utilized TopoIIα as an integrated biomarker to assess cell cycle progression, revealing reduced expression following abemaciclib administration aacrjournals.orgnih.govaacrjournals.org. The sustained inhibition of TopoIIα, alongside pRB, underscores the durable pharmacodynamic effects of abemaciclib nih.govsigmaaldrich.comoncotarget.comnih.gov.
Phosphohistone-H3 (pHH3) at serine 10 is a well-established marker for cells undergoing mitosis (G2-M phase) nih.govaacrjournals.orgaacrjournals.orgfda.govaacrjournals.org. Abemaciclib treatment has been shown to reduce pHH3 levels, reflecting its capacity to induce cell cycle arrest and prevent cells from entering or progressing through mitosis nih.govaacrjournals.orgaacrjournals.orgfda.govaacrjournals.org. Western blot analyses of tumor tissues from abemaciclib-treated animals have confirmed a dose-dependent loss of pHH3, consistent with its mechanism of action in blocking cell cycle progression aacrjournals.orgaacrjournals.org.
Forkhead box M1 (FOXM1) is a transcription factor crucial for cell cycle progression and has also been implicated in cellular senescence nih.govaacrjournals.orgaacrjournals.orgnih.govresearchgate.net. Abemaciclib treatment has been observed to induce a senescence-like phenotype, often accompanied by a decrease in FOXM1 expression or a reduction in FOXM1-positive cells nih.govaacrjournals.orgsigmaaldrich.comfda.govoncotarget.comnih.govaacrjournals.orgnih.govresearchgate.netthemednet.org. Preclinical studies have specifically noted that abemaciclib can promote cellular senescence, with reduced FOXM1 expression serving as an indicator of this effect aacrjournals.org. This suggests that FOXM1 downregulation is a pharmacodynamic marker associated with abemaciclib-induced senescence.
Genomic and Proteomic Biomarker Analyses
Genomic and proteomic analyses are vital for understanding the downstream molecular consequences of abemaciclib's inhibition of CDK4/6, identifying genes and pathways that correlate with drug sensitivity or resistance aacrjournals.org. These studies aim to map the molecular landscape altered by abemaciclib, providing a deeper understanding of its mechanism and potential predictive biomarkers.
The Rb protein, upon inactivation by CDK4/6, releases the E2F family of transcription factors, which then drive the expression of genes essential for cell cycle progression, DNA replication, and mitosis mdpi.comdrugbank.com. Abemaciclib's inhibition of CDK4/6 restores Rb's repressive function, leading to the downregulation of these Rb/E2F-regulated genes mdpi.comoncotarget.combiorxiv.orgresearchgate.netresearchgate.netnih.gov. Genomic studies have identified a core set of genes consistently modulated by abemaciclib in a dose-dependent manner across preclinical models aacrjournals.orgaacrjournals.orgoncotarget.comresearchgate.net. These genes are involved in critical cellular processes, including DNA synthesis (e.g., RRM2, MCM7), cell cycle progression (e.g., TOPO2A, MKI67, CDK2, CDK4), and other regulatory functions aacrjournals.orgaacrjournals.orgresearchgate.net. The consistent downregulation of these genes by abemaciclib serves as a molecular signature of its on-target activity and provides potential biomarkers for assessing treatment efficacy.
Table 1: Key Biomarkers of Abemaciclib's Pharmacodynamic Effects
Table 2: Key Rb/E2F-Regulated Genes Modulated by Abemaciclib
| Gene Name | Function | Regulation by Abemaciclib | Citation(s) |
| RRM2 | Ribonucleotide reductase subunit 2; DNA synthesis | Decreased expression | aacrjournals.orgaacrjournals.orgresearchgate.net |
| TOPO2A | Topoisomerase II alpha; DNA replication, mitosis | Decreased expression | aacrjournals.orgaacrjournals.orgresearchgate.net |
| MKI67 | Marker of proliferation (Ki-67) | Decreased expression | aacrjournals.orgaacrjournals.orgresearchgate.net |
| MCM7 | Minichromosome maintenance protein 7; DNA replication | Decreased expression | aacrjournals.orgaacrjournals.orgresearchgate.net |
| CDK2 | Cyclin-dependent kinase 2; cell cycle progression | Decreased expression | aacrjournals.orgaacrjournals.orgresearchgate.net |
| CDK4 | Cyclin-dependent kinase 4; cell cycle progression | Decreased expression | aacrjournals.orgaacrjournals.org |
| FOXM1 | Forkhead box M1; cell cycle, senescence | Decreased expression | aacrjournals.orgresearchgate.net |
| CDKN2C | Cyclin-dependent kinase inhibitor 2C (p18INK4c) | Decreased expression | researchgate.net |
| CCNE1 | Cyclin E1; G1/S transition | Decreased expression | researchgate.net |
| CCNB1 | Cyclin B1; G2/M transition | Decreased expression | researchgate.net |
Mechanisms of Resistance to Abemaciclib Mesylate
Dysregulation of Cyclin D-CDK4/6-INK4-Retinoblastoma (Rb) Pathway
The primary mechanism of action for abemaciclib (B560072) is the inhibition of the Cyclin D-CDK4/6-INK4-Retinoblastoma (Rb) pathway, which controls the G1-S phase transition of the cell cycle. researchgate.net Dysregulation of this pathway is a fundamental mechanism of resistance. nih.govnih.gov The Cyclin D-CDK4/6 complex phosphorylates and inactivates the Rb tumor suppressor protein. oup.comwikipedia.org This releases the E2F transcription factor, allowing the transcription of genes necessary for S-phase entry and cell cycle progression. researchgate.netnih.gov
Resistance can occur through several alterations within this pathway:
CDK6 Amplification : Amplification of the CDK6 gene has been observed in cells with acquired resistance to abemaciclib. nih.gov
Loss of Rb Function : As the primary target of CDK4/6 inhibition is to prevent Rb phosphorylation, the loss of functional Rb protein renders the drug ineffective. wikipedia.orgnih.gov This is a known mechanism of primary resistance. wikipedia.org Loss-of-function mutations in the RB1 gene have been identified in patients whose tumors progressed on CDK4/6 inhibitor therapy. ecancer.org These mutations can be newly acquired during treatment. ecancer.org Detecting the loss of Rb function can be complex, involving various molecular mechanisms including gene deletions, mutations, or promoter methylation. ascopubs.org
E2F Amplification : Since E2F is the downstream effector that is released upon Rb phosphorylation, its amplification can bypass the need for CDK4/6-mediated Rb inactivation, leading to uncontrolled cell cycle progression. nih.gov
These alterations disrupt the normal control of the cell cycle, allowing cancer cells to proliferate despite the presence of abemaciclib.
Upregulation of Cyclin D1 (CCND1) Protein Levels
Cyclin D1 is a critical binding partner for CDK4 and CDK6, and its levels are tightly regulated. oup.com Overexpression of Cyclin D1 is a common feature in breast cancer and can influence sensitivity to CDK4/6 inhibitors. nih.gov
Research has shown that elevated levels of Cyclin D1 are associated with resistance. In preclinical models, treatment with CDK4/6 inhibitors, including abemaciclib, can induce a feedback upregulation of Cyclin D1 protein. researchgate.net This adaptive response can counteract the inhibitory effect of the drug. Furthermore, studies on palbociclib-resistant breast cancer cells, which can have relevance to the class of CDK4/6 inhibitors, revealed significantly higher levels of Cyclin D1 protein due to increased protein synthesis. nih.gov While high Cyclin D1 levels have been linked to sensitivity in some contexts, its sustained overexpression or feedback upregulation is a documented resistance mechanism. nih.govresearchgate.netresearchgate.net
| Factor | Role in Resistance | Research Finding |
| Cyclin D1 Overexpression | Compensates for CDK4/6 inhibition | Palbociclib-resistant cells show significantly higher levels of Cyclin D1 protein. nih.gov |
| Feedback Upregulation | Adaptive response to drug exposure | Treatment with abemaciclib can lead to the upregulation of Cyclin D1. researchgate.net |
Activation of IL-6/STAT3 Signaling Pathway
The activation of inflammatory signaling pathways represents a significant bypass mechanism contributing to abemaciclib resistance. The Interleukin-6 (IL-6)/STAT3 pathway has been implicated in resistance to various cancer therapies, including CDK4/6 inhibitors. frontiersin.orggrantome.com
In preclinical models of palbociclib (B1678290) resistance, an induction of the IL-6/STAT3 pathway has been observed. nih.govnih.gov This pathway activation is associated with a more aggressive cancer phenotype. grantome.com STAT3, a primary downstream regulator of IL-6 signaling, can be aberrantly activated through the overexpression of upstream effectors like IL-6. frontiersin.org This activation can create a positive feedback loop that promotes tumor growth and therapeutic resistance. frontiersin.org Studies have shown that in resistant cells, levels of phosphorylated STAT3 (pY-STAT3) increase, indicating pathway activation. grantome.comnih.gov The mechanism may involve IL-6-induced degradation of the estrogen receptor (ER), contributing to endocrine resistance, which often accompanies CDK4/6 inhibitor resistance. nih.gov
| Pathway Component | Change in Resistant Cells | Consequence |
| IL-6 | Increased secretion | Promotes STAT3 activation and may degrade ER. grantome.comnih.gov |
| STAT3 | Increased phosphorylation (activation) | Drives expression of genes related to proliferation and survival. frontiersin.orgnih.gov |
| SOCS3 | Downregulated | SOCS3 is a negative regulator of IL-6/STAT3 signaling; its downregulation enhances pathway activity. nih.gov |
Genetic Mutations and Drug Tolerance
The development of resistance to abemaciclib is frequently associated with the acquisition of specific genetic mutations that either reactivate the CDK4/6 pathway or engage alternative signaling routes. nih.gov Whole-exome sequencing of tumors that have developed resistance to CDK4/6 inhibitors has identified a landscape of genomic alterations.
Key mutations and amplifications found in resistant tumors include:
RB1 : Biallelic loss or mutation of the RB1 gene is a well-established mechanism of resistance. ecancer.orgascopubs.org
Upstream Signaling Pathways : Mutations and amplifications in genes involved in key signaling pathways are enriched in resistant samples. These include AKT1, KRAS, HRAS, NRAS, FGFR2, and HER2. ascopubs.orgfrontiersin.org Analysis from the MONARCH-3 trial specifically identified acquired mutations in EGFR and FGFR1 in the abemaciclib arm. frontiersin.org
CCNE1 (Cyclin E1) Amplification : Upregulation of the Cyclin E-CDK2 axis can provide an alternative pathway for Rb phosphorylation, thereby bypassing the need for CDK4/6. frontiersin.org Amplification of CCNE1, the gene encoding Cyclin E1, is associated with resistance to CDK4/6 inhibitors. frontiersin.org
FAT1 Loss : Loss-of-function mutations in the FAT1 gene can lead to the overexpression of CDK6, contributing to resistance. frontiersin.org
These genetic changes underscore the heterogeneity of resistance mechanisms and the genomic instability that can occur as tumors evolve under therapeutic pressure. onclive.com
Alterations in ER and RB1 Expression
Alterations in the expression of two key proteins, the Estrogen Receptor (ER) and the Retinoblastoma protein (RB1), are pivotal in the development of resistance to abemaciclib, particularly in HR+ breast cancer.
RB1 Expression : The presence of functional RB protein is a prerequisite for the efficacy of CDK4/6 inhibitors. wikipedia.orgnih.gov Consequently, the loss of RB1 expression is a direct cause of resistance. nih.gov This loss can result from various genetic events, including mutations or deletions, leading to a lack of the protein target required for abemaciclib's cell cycle inhibitory effect. ecancer.orgascopubs.org Studies in cell lines and patient-derived xenografts confirm that RB1 loss confers resistance. nih.gov
ER Expression : As a primary driver of Cyclin D expression in HR+ breast cancer, ER signaling is closely linked to the CDK4/6 pathway. oup.com A loss of ER expression has been observed in both preclinical models of abemaciclib resistance and in a subset of patients whose tumors progressed on treatment. nih.gov In some instances, palbociclib-resistant cells exhibited a complete loss of ERα, while abemaciclib-resistant cells showed a slight decrease. aacrjournals.orgresearchgate.net This downregulation of ER can uncouple the cancer cell from its dependence on hormone signaling, contributing to both endocrine and CDK4/6 inhibitor resistance. nih.gov
Role of CDK7 and PLK1 in Resistance Mechanisms
As cancer cells adapt to the inhibition of CDK4/6, they can upregulate other kinases to sustain proliferation, a process known as pathway bypass. Among these, Cyclin-Dependent Kinase 7 (CDK7) and Polo-like Kinase 1 (PLK1) have emerged as key players in resistance.
CDK7 : CDK7 functions as a CDK-activating kinase (CAK), phosphorylating and activating cell cycle CDKs including CDK1, CDK2, CDK4, and CDK6. nih.gov It also plays a critical role in regulating transcription. nih.gov Increased expression of CDK7 is reported to confer resistance to CDK4/6 inhibitors. nih.gov By activating other CDKs, CDK7 can help bypass the G1 arrest induced by abemaciclib. nih.govgencat.cat
PLK1 : Transcriptomic analysis of cells resistant to abemaciclib, ribociclib, and palbociclib revealed the upregulation of cell cycle regulatory genes, including PLK1. researchgate.net PLK1 is a key regulator of the G2/M phase of the cell cycle. Its upregulation suggests that resistant cells may evolve to progress through the G1 phase and become dependent on G2/M progression. researchgate.net In line with this, PLK1-overexpressing resistant cells show sensitivity to PLK1 inhibitors, which induces G2/M arrest and apoptosis. researchgate.net
Distinctions in Resistance Mechanisms Compared to Other CDK4/6 Inhibitors
While abemaciclib, palbociclib, and ribociclib all target CDK4 and CDK6, they are not identical. aacrjournals.org Abemaciclib has a distinct chemical structure and a broader kinase inhibition profile, which includes activity against CDK2, CDK1, and CDK9 at concentrations achievable in humans. aacrjournals.orgnih.govonclive.comgencat.cat These differences lead to distinct mechanisms of resistance. aacrjournals.org
Broader Target Profile : Abemaciclib's ability to inhibit other kinases may account for its activity in palbociclib-resistant models and its unique single-agent efficacy. aacrjournals.orgresearchgate.net For example, patients who progress on palbociclib may still respond to abemaciclib. aacrjournals.org
Differential Pathway Alterations : Studies comparing acquired resistance to abemaciclib and palbociclib have revealed differentially altered pathways. For instance, Rad51, a key DNA repair protein, was found to be downregulated in abemaciclib-resistant cells but not in palbociclib-resistant cells. aacrjournals.orgresearchgate.net Conversely, palbociclib-resistant cells showed a complete loss of ERα, whereas abemaciclib-resistant cells had only a slight decrease. researchgate.net
Cross-Resistance : Cross-resistance between the CDK4/6 inhibitors is incomplete. nih.gov Palbociclib-resistant cells may exhibit only partial cross-resistance to abemaciclib. researchgate.net This suggests that the specific inhibitor used can shape the evolutionary path of the tumor, leading to unique vulnerabilities. For example, tumors that develop resistance to palbociclib through upregulation of G2-M pathways may remain responsive to abemaciclib. aacrjournals.org
These distinctions highlight that a "one-size-fits-all" approach is not suitable for managing CDK4/6 inhibitor resistance and that the choice of subsequent therapy may depend on the specific mechanisms driving progression on a particular agent. aacrjournals.org
Future Directions in Abemaciclib Mesylate Research
Expansion of Clinical Indications
Initially establishing its role in hormone receptor-positive (HR+), HER2-negative breast cancer, abemaciclib's utility is now being investigated in various other settings. A significant milestone was the FDA's expanded approval for its use in the adjuvant treatment of adult patients with HR-positive, HER2-negative, node-positive early breast cancer at high risk of recurrence. fda.govonclive.com This approval was notably expanded in March 2023 to include high-risk patients identified by nodal status, tumor size, and grade, removing the previous requirement for a Ki-67 score ≥20%. fda.govonclive.comaacr.org This decision was supported by four-year data from the monarchE trial, which demonstrated a sustained benefit in invasive disease-free survival (IDFS) that increased over time. At the four-year mark, 85.5% of patients receiving abemaciclib (B560072) plus endocrine therapy remained recurrence-free, compared to 78.6% of those on endocrine therapy alone. aacr.orgclinicaloncology.comoncologynewscentral.com
Beyond breast cancer, the potential of abemaciclib is being explored in other malignancies. For instance, a phase 1b study investigated abemaciclib in combination with other anti-cancer drugs for patients with Stage IV non-small cell lung cancer (NSCLC). clinicaltrials.gov However, its efficacy as a monotherapy in some other cancers has been limited. A phase 1b study in heavily treated patients with metastatic clear cell renal carcinoma (ccRCC) showed no objective responses, with a median progression-free survival of just 1.8 months. cancernetwork.com Research is also delving into its role in bladder cancer, where it has been shown to decrease E2F pathway activity, a potential predictor of response. youtube.com
Table 1: Key Trials in Expanded Indications for Abemaciclib
| Trial Name/Identifier | Cancer Type | Setting | Key Finding/Objective | Citation |
|---|---|---|---|---|
| monarchE (NCT03155997) | HR+, HER2- Early Breast Cancer | Adjuvant | Demonstrated sustained invasive disease-free survival benefit, leading to expanded FDA approval. | fda.govclinicaloncology.comoncologynewscentral.com |
| NCT04627064 | Metastatic Clear Cell Renal Carcinoma (ccRCC) | Metastatic | No observed objective responses to abemaciclib monotherapy in heavily pretreated patients. | cancernetwork.com |
| NCT02079636 | Non-Small Cell Lung Cancer (NSCLC) | Metastatic (Stage IV) | To evaluate the safety and tolerability of abemaciclib in combination with other anti-cancer drugs. | clinicaltrials.gov |
Optimization of Combination Therapy Regimens
The efficacy of abemaciclib is significantly enhanced when used in combination with other therapeutic agents. The standard of care in HR+/HER2- metastatic breast cancer involves combining CDK4/6 inhibitors with endocrine therapy. oncology-central.com Clinical trials have consistently shown that adding abemaciclib to endocrine therapies like fulvestrant (B1683766) or nonsteroidal aromatase inhibitors significantly improves progression-free survival (PFS). nih.govnih.gov For instance, the MONARCH 2 trial showed that abemaciclib with fulvestrant extended median PFS to 16.4 months compared to 9.3 months with placebo plus fulvestrant. nih.gov
Research is actively exploring novel combinations to further improve outcomes. A Phase 1b study evaluated abemaciclib with various partners, including exemestane (B1683764) plus everolimus, trastuzumab, and the PI3K/mTOR inhibitor LY3023414, in patients with metastatic breast cancer. nih.gov Preclinical studies also support combining abemaciclib with therapies like tamoxifen (B1202) or fulvestrant in ER+ breast cancer models, where the combination can lead to tumor regression. aacrjournals.org Another area of investigation is its use as a maintenance therapy following chemotherapy for patients with HR+ HER2- metastatic breast cancer. nih.gov However, not all combinations have proven successful; for example, combining abemaciclib with pembrolizumab (B1139204) for NSCLC resulted in significant toxicity. withpower.com
Continued Exploration of Central Nervous System Penetration and Activity
The ability of abemaciclib to cross the blood-brain barrier is a distinguishing feature with significant clinical implications, particularly for patients with brain metastases, a common and challenging complication of metastatic breast cancer. patsnap.comoncotarget.com Preclinical models first demonstrated this capability, which was later confirmed in clinical studies where abemaciclib concentrations in cerebrospinal fluid and resected brain metastases were found to be similar to unbound plasma levels. nih.govtheoncologypharmacist.com
A phase II study (NCT02308020) was specifically designed to assess the intracranial activity of abemaciclib in patients with brain metastases from various cancers, including HR+ breast cancer. oncotarget.comnih.gov In the cohort of patients with HR+, HER2- metastatic breast cancer, while the primary endpoint of intracranial objective response rate was not met (5.2%), an intracranial clinical benefit rate of 24% was observed. nih.govnih.gov Furthermore, 38% of these patients experienced a volumetric decrease in their brain lesions. nih.gov These findings suggest that abemaciclib has meaningful activity in the central nervous system, warranting further investigation into its role in treating and potentially preventing brain metastases. nih.govnih.gov
Table 2: CNS Activity of Abemaciclib in HR+, HER2- Metastatic Breast Cancer (NCT02308020, Cohort A)
| Endpoint | Result | 95% Confidence Interval | Citation |
|---|---|---|---|
| Intracranial Objective Response Rate (iORR) | 5.2% | 0.0-10.9% | nih.gov |
| Intracranial Clinical Benefit Rate (iCBR) | 24% | 13.1-35.2% | nih.gov |
| Median Overall Survival (OS) | 12.5 months | 9.3-16.4 months | nih.gov |
Novel Biomarker Identification and Validation
A critical area of ongoing research is the identification of biomarkers to predict which patients are most likely to benefit from abemaciclib and to understand mechanisms of resistance. nih.gov The retinoblastoma protein (RB1) pathway is central to CDK4/6 inhibitor function, and biomarkers related to this pathway are of high interest. Preclinical studies have shown that triple-negative breast cancer (TNBC) cell lines with intact Rb signaling, high levels of phosphorylated Rb, and low levels of p16 are among the most sensitive to abemaciclib. aacrjournals.org Conversely, loss of RB1 is a well-established mechanism of resistance. nih.gov
Other potential biomarkers of resistance that have emerged from clinical and preclinical studies include:
Cyclin E1 (CCNE1): Overexpression of Cyclin E1 can activate CDK2, allowing cancer cells to bypass the CDK4/6 blockade. nih.govmdpi.com
FGFR1 Amplification: This alteration has been identified in patients who have progressed on CDK4/6 inhibitors and is associated with shorter PFS. amegroups.cn
PIK3CA Mutations: While their role is complex, some studies suggest PIK3CA mutations may contribute to endocrine therapy resistance, though their predictive value for abemaciclib benefit is still being clarified. oaepublish.com
Transcription Factor EB (TFEB): Increased levels of TFEB, a master regulator of lysosomal genes, have been found in abemaciclib-resistant cells and correlate with decreased survival in some patient cohorts. wustl.edubiorxiv.org
Liquid biopsies analyzing circulating tumor DNA (ctDNA) are also being explored as a non-invasive method to identify these and other genetic alterations that may predict response or emerging resistance. nih.govoaepublish.com
Understanding Long-Term Efficacy and Resistance Evolution
While CDK4/6 inhibitors like abemaciclib have significantly improved outcomes, acquired resistance is a major clinical challenge. oaepublish.com Understanding the molecular evolution of tumors under the selective pressure of treatment is key to developing subsequent therapeutic strategies.
Long-term follow-up from pivotal trials like monarchE provides crucial data on the durability of abemaciclib's benefit. patsnap.com Research into resistance mechanisms has revealed several pathways that cancer cells can exploit. These include alterations that bypass the G1-S checkpoint, such as CDK6 amplification or upregulation of Cyclin E1. amegroups.cn
Recent studies have uncovered novel resistance mechanisms. For instance, acquired resistance to abemaciclib has been associated with an increase in metastatic potential and the deregulation of lysosomal proteins. wustl.edunih.gov Resistant cells show elevated levels of lysosomal proteins like cathepsin D and the master regulator TFEB. wustl.edubiorxiv.orgnih.gov This suggests that targeting the lysosomal pathway, perhaps with lysosomal destabilizers like hydroxychloroquine, could be a strategy to re-sensitize resistant tumors to abemaciclib. wustl.edubiorxiv.org
Prophylactic Applications
An emerging and novel area of research is the potential use of abemaciclib in a prophylactic setting to prevent cancer development in high-risk individuals. This concept is supported by preclinical evidence from studies on hereditary cancer models.
Table 3: Prophylactic Abemaciclib in dMMR Mouse Models
| Mouse Model | Median Overall Survival (Abemaciclib) | Median Overall Survival (Control) | Citation |
|---|---|---|---|
| Mlh1-/- | 50.0 weeks | 33.9 weeks | nih.govnih.gov |
| Msh2loxP/loxP;TgTg(Vil1-cre) | 58.4 weeks | 44.4 weeks | nih.gov |
Integration with Immunotherapy
There is a strong preclinical rationale for combining CDK4/6 inhibitors with immunotherapy. Abemaciclib has been shown to increase tumor immunogenicity and enhance the efficacy of PD-1 blockade in animal models. nih.gov It is thought to promote an anti-tumor immune response by suppressing the proliferation of regulatory T cells (Tregs) and inducing the expression of genes involved in antigen processing and presentation. mdpi.com
This has led to clinical trials evaluating abemaciclib in combination with immune checkpoint inhibitors like pembrolizumab. A phase 1b study (NCT02779751) explored this combination in patients with HR+, HER2- metastatic breast cancer and NSCLC. withpower.comdana-farber.org While the combination did demonstrate some antitumor activity, it was also associated with high rates of toxicity, including interstitial lung disease/pneumonitis and severe liver enzyme elevations, particularly in the breast cancer cohort. withpower.comnih.gov The risk-benefit analysis from this study did not support further evaluation of this specific combination in HR+, HER2- metastatic breast cancer, highlighting the need to carefully manage toxicities and select appropriate patient populations for such combination strategies. nih.gov
Q & A
Q. What are the key biochemical mechanisms by which abemaciclib mesylate inhibits CDK4/6 activity, and how can these be experimentally validated?
this compound selectively targets CDK4/6 kinases, blocking retinoblastoma (Rb) protein phosphorylation during the G1 phase, thereby arresting the cell cycle and inhibiting cancer cell proliferation . To validate this mechanism:
- Use phospho-specific Rb antibodies in Western blotting to quantify Rb phosphorylation levels in treated vs. untreated cells.
- Conduct cell cycle analysis via flow cytometry (e.g., propidium iodide staining) to confirm G1 phase arrest.
- Compare IC50 values for CDK4 (2 nM) and CDK6 (10 nM) in cell-free kinase assays to confirm selectivity .
Q. What standardized protocols are recommended for in vitro evaluation of this compound’s antiproliferative effects?
- Cell viability assays : Seed cells in 96-well plates, treat with this compound (dissolved in DMSO at ≤0.1% v/v) for 72 hours, and quantify viability using Cell Counting Kit-8 (CCK-8) .
- Dose-response curves : Test concentrations ranging from 1 nM to 10 µM to determine IC50 values.
- Control considerations : Include DMSO vehicle controls and reference inhibitors (e.g., palbociclib) to benchmark activity .
Q. How should researchers address discrepancies in reported IC50 values for this compound across studies?
Variations in IC50 values (e.g., CDK4: 2 nM vs. CDK6: 10 nM in cell-free assays vs. 9.82 nM in cellular models ) may arise from differences in:
- Assay conditions (e.g., ATP concentration, kinase isoforms).
- Cell lines (e.g., Rb-proficient vs. Rb-deficient models).
- Methodology (cell-free vs. cellular assays). Standardize assays using validated kinase kits and include positive controls (e.g., ribociclib) for cross-study comparability .
Advanced Research Questions
Q. What experimental strategies can resolve contradictory clinical data on abemaciclib’s efficacy in hormone receptor-positive (HR+) breast cancer?
- Subgroup analysis : Stratify patients by biomarkers (e.g., Rb status, cyclin D1 amplification) to identify responsive populations .
- Central vs. investigator-assessed endpoints : Address discordance in progression-free survival (PFS) by using blinded independent central review (BICR) to reduce bias .
- Longitudinal sampling : Monitor circulating tumor DNA (ctDNA) for emerging resistance mutations (e.g., CDK4/6 amplifications) .
Q. How can combination therapy synergism between this compound and mTOR inhibitors be quantitatively assessed?
Use the Chou-Talalay method :
- Treat cells with abemaciclib and mTOR inhibitors at fixed ratios (e.g., 1:1, 1:2).
- Calculate combination index (CI) values using CompuSyn software:
- CI < 1: Synergism
- CI = 1: Additivity
- CI > 1: Antagonism .
- Validate with isobologram analysis to confirm dose-dependent interactions.
Q. What computational models are suitable for predicting abemaciclib’s long-term clinical benefits in adjuvant settings?
- Semi-Markov models : Incorporate invasive disease-free survival (iDFS) data from trials like MonarchE to extrapolate long-term outcomes under varying effect scenarios (e.g., favorable, intermediate, unfavorable) .
- Cost-effectiveness frameworks : Integrate quality-adjusted life years (QALYs) and biomarker-guided strategies (e.g., MRD detection) to optimize patient selection .
Q. How can researchers mitigate biases in pharmacokinetic (PK) studies of this compound in diverse populations?
- Population PK modeling : Account for covariates like ethnicity (e.g., Chinese vs. non-Chinese cohorts) using nonlinear mixed-effects models (NONMEM) .
- Dense sampling : Collect plasma samples at critical timepoints (e.g., Tmax = 6 hours, t1/2 = 24 hours) to characterize absorption/clearance variability .
Q. What methodologies are recommended for assessing abemaciclib-induced resistance in preclinical models?
- CRISPR screens : Identify genes conferring resistance (e.g., CDK2 upregulation) in Rb-proficient cell lines.
- Proteomic profiling : Quantify changes in CDK4/6 downstream targets (e.g., E2F1, cyclin E) via mass spectrometry.
- Xenograft models : Serial passage abemaciclib-treated tumors to isolate resistant clones .
Methodological Considerations
Q. How should clinical trial designs be optimized to evaluate abemaciclib’s safety in metastatic breast cancer?
Q. What statistical approaches address informative censoring in abemaciclib survival analyses?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
